

ABBV-744 and its Potent Downregulation of MYC Expression: A Technical Guide

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Compound of Interest

Compound Name: ABBV-744

Cat. No.: B605083

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This technical guide provides an in-depth analysis of **ABBV-744**, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, and its significant impact on the expression of the MYC oncogene. **ABBV-744** has demonstrated robust antitumor activity in preclinical models, particularly in acute myeloid leukemia (AML) and prostate cancer, primarily through its modulation of key transcriptional pathways.^{[1][2][3]}

Core Mechanism of Action

ABBV-744 is an orally bioavailable small molecule that preferentially binds to the BD2 of BET proteins, which include BRD2, BRD3, BRD4, and BRDT.^{[4][5]} This selective inhibition prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and gene expression.^{[4][5]} A critical consequence of this action is the suppression of the transcription of growth-promoting genes, most notably the MYC oncogene.^{[1][6]} The expression of MYC is often dependent on the function of BRD4, a key member of the BET family, making it a prime target for therapeutic intervention.^{[6][7]}

Quantitative Impact on MYC Expression

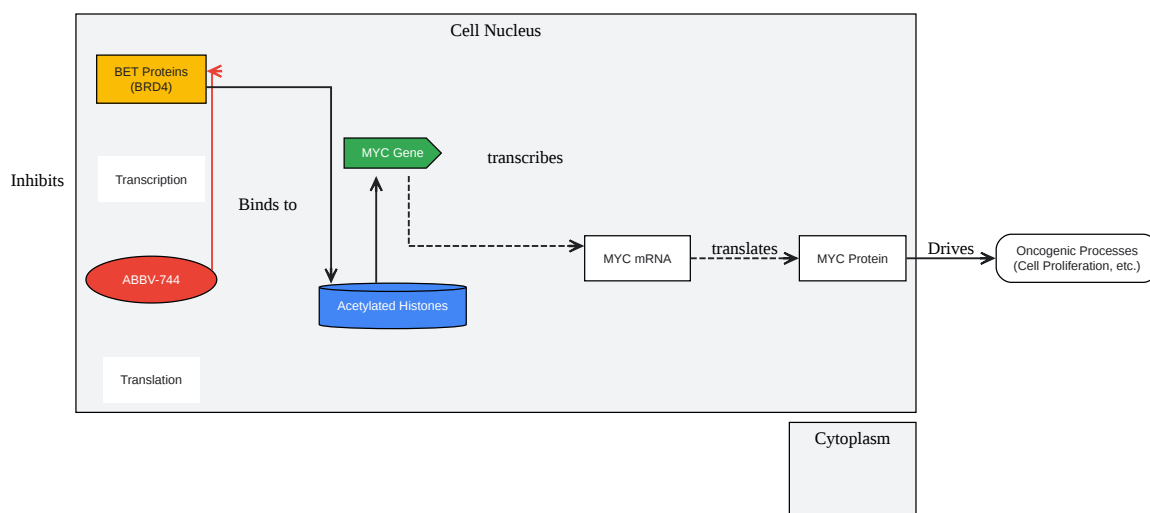
ABBV-744 treatment has been shown to effectively downregulate both MYC mRNA and protein levels in a variety of cancer cell lines. The following tables summarize the quantitative data from key preclinical studies.

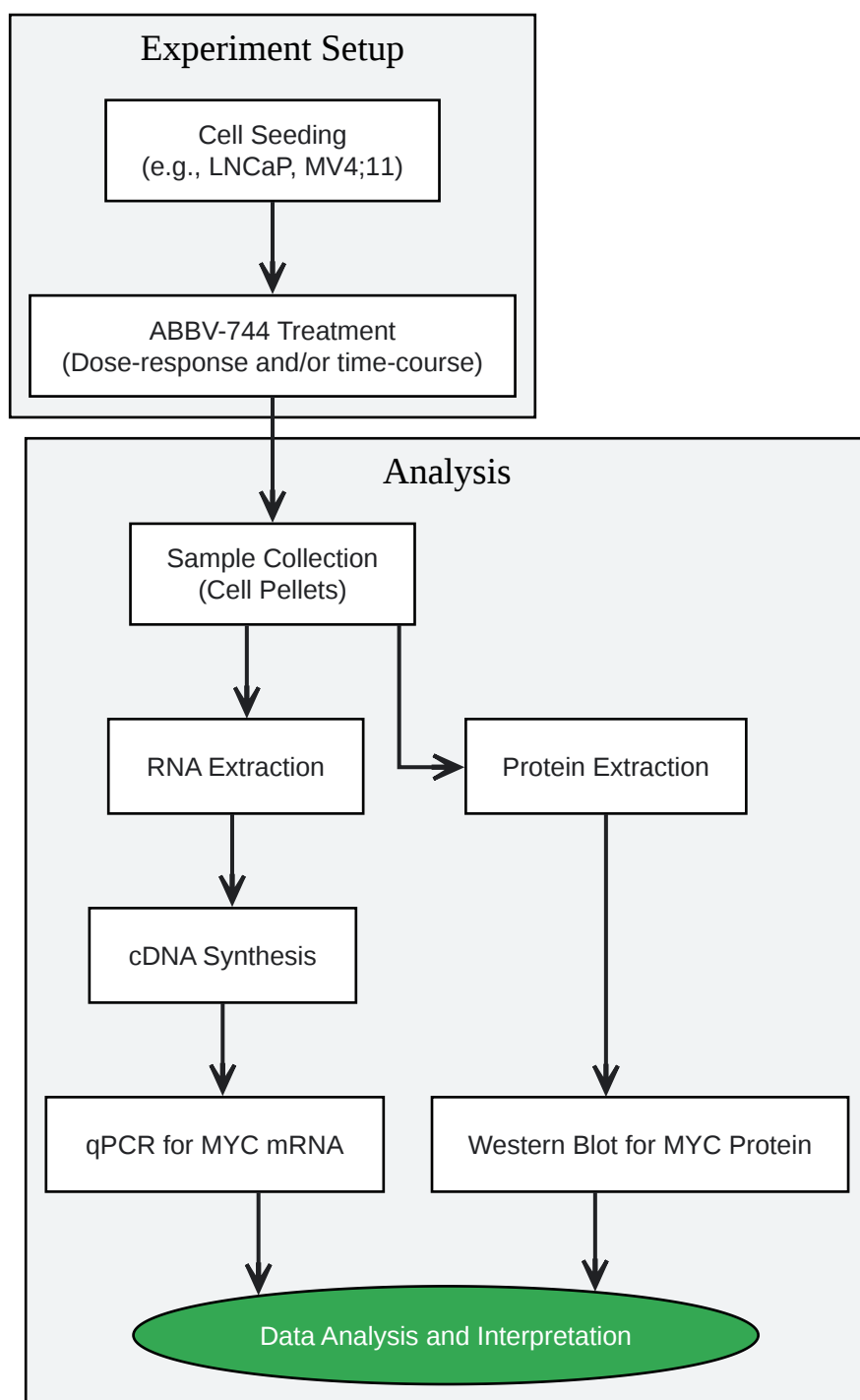
Cell Line	Cancer Type	ABBV-744 Concentration	Time Point	Effect on MYC Expression	Reference
LNCaP	Prostate Cancer	90 nM	6 hours	Downregulation of MYC gene expression	[8] [9]
LNCaP	Prostate Cancer	90 nM	24 hours	Reduction in MYC protein levels	[9]
SKM-1	Acute Myeloid Leukemia	Not specified	Not specified	Downregulated MYC expression	[1]
MV4;11	Acute Myeloid Leukemia	Not specified	Not specified	Displaced BRD4 and MLL from the regulatory regions of the c-Myc gene	[7]
Nomo-1	Acute Myeloid Leukemia	Not specified	Not specified	Displaced BRD4 and MLL from the regulatory regions of the c-Myc gene	[7]

In Vivo Model	Cancer Type	ABBV-744 Dosage	Duration	Effect on Tumor Growth and MYC Pathway	Reference
AML Xenograft	Acute Myeloid Leukemia	Not specified	Not specified	Antitumor efficacy comparable to pan-BET inhibitors with improved tolerability, associated with MYC pathway inhibition.	[3]
Prostate Cancer Xenograft	Prostate Cancer	4.7 mg/kg (oral gavage)	28 days	Delayed tumor growth, with evidence of MYC pathway downregulation.	[8]

Signaling Pathway of ABBV-744 Action

The following diagram illustrates the signaling pathway through which **ABBV-744** exerts its inhibitory effect on MYC expression.





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